Butyltin hydroxide oxide hydrate

Übersicht

Beschreibung

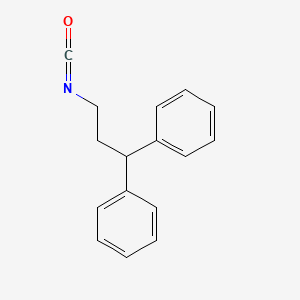

Butyltin hydroxide oxide hydrate, also known as Butylhydroxyoxostannane, is an organotin compound . It has a linear formula of CH3(CH2)3Sn(=O)OH·xH2O and a molecular weight of 208.83 (anhydrous basis) . It is used in various applications, including as a starting material for the preparation of 1,3,2-oxathiastannolane derivatives .

Molecular Structure Analysis

The molecular structure of Butyltin hydroxide oxide hydrate can be represented by the SMILES string O.CCCCSn=O . The InChI representation is 1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 .

Chemical Reactions Analysis

Butyltin hydroxide oxide hydrate is used as a starting material for the preparation of 1,3,2-oxathiastannolane derivatives . It can also be used to prepare polyethylene oxide (PEO) ionomer i.e., PEO600/sulphoisophthalate Na ionomer .

Physical And Chemical Properties Analysis

Butyltin hydroxide oxide hydrate has a molecular weight of 208.83 (anhydrous basis) . Its linear formula is CH3(CH2)3Sn(=O)OH·xH2O .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Butyltin hydroxide oxide hydrate has been studied for its reaction with various acids, leading to the synthesis of butyltin oxo clusters and polymers. Eychenne-Baron et al. (2000) explored the reaction of butyltin hydroxide oxide with p-toluenesulfonic acid, resulting in the synthesis of a butyltin oxo cluster. This compound was characterized using X-ray diffraction and NMR techniques, revealing insights into its molecular structure and interactions (Eychenne-Baron et al., 2000).

Electrochemical Behavior

Fleet and Fouzder (1975) investigated the electrochemical behavior of organotin compounds, including the hydrolysis of butyltin hydroxide oxide, using techniques like cyclic voltammetry and controlled potential coulometry. Their research provides valuable insights into the electrochemical processes and potential applications of these compounds (Fleet & Fouzder, 1975).

Environmental Impact and Adsorption

Randall and Weber (1986) conducted a study on the adsorptive behavior of butyltin compounds under simulated estuarine conditions, including butyltin hydroxide oxide. Their research highlights the environmental impact of these compounds and their interaction with different variables like salinity and pH (Randall & Weber, 1986).

Thermal and Radiation Chemistry in Photoresists

Frederick et al. (2019) explored the thermal and radiation chemistry of butyltin oxide hydroxide in the context of its application as an inorganic photoresist in extreme ultraviolet lithography. This study is significant for understanding the patterning mechanisms in microelectronic engineering (Frederick et al., 2019).

Catalytic Applications in Polymerization

Jung et al. (2015) investigated the catalytic activity of n-butyltin hydroxide oxide hydrate in the melt polymerization of polycarbonate, revealing its potential as a catalyst in the synthesis of bio-based polymers (Jung et al., 2015).

Applications in Organic Synthesis

Mascaretti et al. (1999) described the application of butylstannonic acid, closely related to butyltin hydroxide oxide hydrate, in organic synthesis, particularly in transesterification reactions. This highlights its role as a catalyst in various chemical reactions (Mascaretti et al., 1999).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains .

Zukünftige Richtungen

In a paper titled “Reactive phenolic solvents applied to the synthesis of renewable aromatic polyesters with high isosorbide content”, Butyltin hydroxide oxide hydrate was used as a catalyst . This indicates that Butyltin hydroxide oxide hydrate could have potential applications in the synthesis of renewable aromatic polyesters .

Eigenschaften

IUPAC Name |

butyl-hydroxy-oxotin;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNBFLVBJDYEFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583603 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyltin hydroxide oxide hydrate | |

CAS RN |

336879-56-2 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)

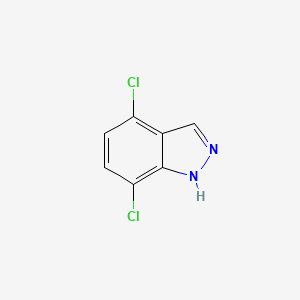

![4-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1603552.png)